Ethyl 2-(6-chloro-3-pyridyl)thiazole-4-carboxylate

Description

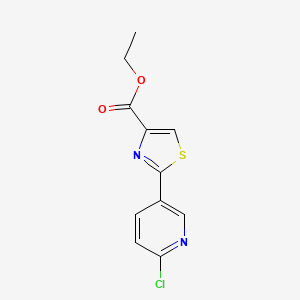

Ethyl 2-(6-chloro-3-pyridyl)thiazole-4-carboxylate (CAS: 1552599-43-5) is a heterocyclic compound featuring a thiazole ring fused with a substituted pyridine moiety. Its structure comprises a thiazole core functionalized at the 2-position with a 6-chloropyridin-3-yl group and at the 4-position with an ethyl carboxylate ester. This compound is synthesized via the Hantzsch thiazole condensation reaction, where ethyl bromopyruvate reacts with a thioamide precursor under refluxing ethanol (). The ester group enhances solubility in organic solvents, while the chloropyridyl substituent contributes to its bioactivity, particularly in enzyme inhibition and anticancer applications ().

Properties

CAS No. |

400776-17-2 |

|---|---|

Molecular Formula |

C11H9ClN2O2S |

Molecular Weight |

268.72 g/mol |

IUPAC Name |

ethyl 2-(6-chloropyridin-3-yl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C11H9ClN2O2S/c1-2-16-11(15)8-6-17-10(14-8)7-3-4-9(12)13-5-7/h3-6H,2H2,1H3 |

InChI Key |

DDFZBUWOWZCCOM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CN=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 2-(6-chloro-3-pyridyl)thiazole-4-carboxylate generally follows a Hantzsch thiazole synthesis approach. This involves the condensation of a pyridyl carbothioamide with an α-haloketone or α-haloester derivative, followed by cyclization to form the thiazole ring bearing the pyridyl substituent. The ester functionality is introduced via the α-haloester starting material.

Synthesis via Hantzsch Reaction

A representative synthesis starts with 6-chloropyridine-3-carbothioamide and ethyl 2-chloroacetoacetate as key reactants:

Step 1: Hantzsch Reaction

A mixture of 6-chloropyridine-3-carbothioamide (30 mmol) and ethyl 2-chloroacetoacetate (30 mmol) is refluxed in absolute ethanol (30 mL) for approximately 5 hours. This reaction forms this compound as the primary product.

Step 2: Workup

After reflux, the reaction mixture is cooled and poured into cold water, then neutralized with sodium bicarbonate solution (10%). The precipitated solid is filtered, washed, and recrystallized from water to yield the pure ester compound.

This method is supported by analogous syntheses of ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate, which utilize similar conditions and reagents.

Alternative Synthetic Routes

Other documented methods involve multi-step transformations starting from thiazole derivatives:

Halogenation and Diazonium Chemistry

Starting from 2-(2-aminothiazole-4-yl) ethyl acetate, bromination and diazotization reactions in dichloromethane yield 2-(2-bromothiazole-4-yl) ethyl acetate. This intermediate is then reduced with sodium borohydride in ethanol at 0 °C to give 2-(2-bromothiazole-4-yl) ethan-1-ol.

Carbonyl Insertion under Carbon Monoxide Atmosphere

The ethan-1-ol intermediate undergoes carbonyl insertion in the presence of triethylamine and a catalyst at 80 °C under carbon monoxide atmosphere to form 4-(2-hydroxyethyl)thiazole-2-carboxylic acid ethyl ester. Subsequent chlorination can introduce the chloroethyl substituent, leading to the final ester product.

This route is more complex but allows for functional group manipulations and introduction of substituents at specific positions.

Hydrazide and Derivative Formation

The ethyl ester can be converted to the corresponding hydrazide by treatment with hydrazine hydrate under reflux in absolute ethanol for about 6 hours. The hydrazide intermediate is useful for further derivatization, such as condensation with aromatic aldehydes to form hydrazones or heterocyclic derivatives.

Data Tables Summarizing Key Synthetic Parameters

Research Discoveries and Analytical Characterization

-

The formation of this compound and its derivatives is confirmed by spectral methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For example, ^1H NMR spectra show characteristic singlets for NH2 and NH protons in hydrazide intermediates, and the disappearance of NH2 bands in IR spectra upon hydrazone formation confirms successful condensation.

-

Synthesized compounds generally show high purity (95–99%) after recrystallization, with yields varying depending on reaction step and conditions. For example, hydrazide formation and subsequent condensation with aldehydes typically yield high-purity products after recrystallization from DMF–DMSO mixtures.

Functional Group Transformations

The hydrazide intermediate can be further transformed into various heterocycles such as 1,3,4-oxadiazolines and triazoles by reaction with acetic anhydride or aldehydes, expanding the utility of the synthesized ester compound as a versatile synthetic intermediate.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives with altered electronic properties.

Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, and alcohols.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Transition metal catalysts like palladium or platinum

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Ethyl 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylate has a wide range of scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

Agricultural Chemistry: The compound serves as a precursor for the development of novel pesticides and herbicides with improved efficacy and environmental profiles.

Materials Science: It is utilized in the design of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties

Mechanism of Action

The mechanism of action of Ethyl 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. In agricultural applications, it may disrupt the metabolic processes of pests, leading to their elimination .

Comparison with Similar Compounds

Ethyl 2-(6-chloro-3-pyridyl)thiazole-4-carboxylate belongs to a broader class of thiazole-pyridine hybrids. Below is a comparative analysis of its structural analogs, focusing on substituent effects, bioactivity, and physicochemical properties.

Structural Analogs and Substituent Effects

Key Observations :

- Chlorine vs. Bromine : The 6-chloro substituent in the target compound may enhance metabolic stability compared to brominated analogs ().

- Aromatic vs. Heteroaromatic : Pyridyl analogs exhibit stronger enzyme inhibition (e.g., AChE) than phenyl derivatives, likely due to hydrogen-bonding interactions with active sites.

- Ester Flexibility : The ethyl ester group improves membrane permeability compared to methyl or tert-butyl esters ().

Biological Activity

Ethyl 2-(6-chloro-3-pyridyl)thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial research. This article provides an overview of its biological activity, including detailed findings from various studies, synthesis pathways, and potential applications.

Chemical Structure and Properties

This compound has a molecular formula of CHClNOS and a molecular weight of approximately 256.73 g/mol. The presence of both thiazole and pyridine rings, along with the chloro substituent, enhances its reactivity and biological profile. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 256.73 g/mol |

| Functional Groups | Thiazole, Pyridine, Ester |

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties by inhibiting critical signaling pathways involved in tumor growth. Specifically, studies have shown that this compound can inhibit the Hedgehog signaling pathway, which is implicated in various malignancies. In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines:

- Cell Lines Tested :

- Human cervical carcinoma (HeLa)

- Colon adenocarcinoma (CaCo-2)

- Human liver hepatocellular carcinoma (HepG2)

The compound exhibited IC values in the micromolar range, indicating potent antiproliferative effects against these cell lines .

Antimicrobial Activity

This compound also displays antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics. For instance:

- Minimum Inhibitory Concentration (MIC) : Ranges from 40 to 50 µg/mL against strains such as E. faecalis, P. aeruginosa, and K. pneumoniae.

- Inhibition Zone Diameters : Reported zones of inhibition were between 19 mm to 30 mm for different bacterial strains .

Synthesis Pathways

The synthesis of this compound involves several steps that allow for the modification of substituents on both the thiazole and pyridine rings. A typical synthesis pathway includes:

- Formation of thiazole derivatives through cyclization reactions.

- Introduction of the chloro substituent via halogenation.

- Esterification to yield the final compound.

This multi-step synthesis not only optimizes yield but also allows for structural variations that may enhance biological activity .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- In Vitro Studies : A study demonstrated that derivatives of this compound significantly inhibited cell proliferation in various cancer models, suggesting its potential as a lead compound for drug development .

- Antimicrobial Efficacy : Comparative studies showed that this compound had antimicrobial activity comparable to conventional antibiotics, making it a candidate for further exploration in treating bacterial infections .

Q & A

Q. What synthetic methodologies are commonly employed for preparing Ethyl 2-(6-chloro-3-pyridyl)thiazole-4-carboxylate and its analogues?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with halogenated pyridine precursors. For example:

- Step 1 : Reacting 6-chloro-3-pyridinecarbaldehyde with thioamides (e.g., thioacetamide) in anhydrous methanol to form the thiazole core .

- Step 2 : Esterification using ethyl chloroformate or coupling with ethyl bromoacetate under basic conditions (e.g., triethylamine) to introduce the carboxylate group .

- Purification : Silica gel column chromatography (hexane/ethyl acetate gradients) ensures >95% purity .

- Key Reagents : Anhydrous solvents, TMS cyanide for cyanation, and Pd catalysts for cross-coupling (if substituent modifications are needed) .

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR (e.g., δ 8.44 ppm for pyridyl protons, δ 162.4 ppm for carbonyl carbons) confirm regiochemistry and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 297.0321 for CHClNOS) .

- X-ray Crystallography : SHELX software refines atomic coordinates, confirming bond lengths (e.g., C-Cl = 1.73 Å) and dihedral angles between pyridyl and thiazole rings .

Q. What are the key reactivity patterns of the thiazole and pyridyl moieties?

- Methodological Answer :

- Thiazole Ring : Susceptible to electrophilic substitution at the 5-position; reacts with Grignard reagents (e.g., MeMgBr) to form methyl derivatives .

- Pyridyl Chlorine : Participates in Suzuki-Miyaura cross-coupling (e.g., with aryl boronic acids) using Pd(PPh)/KCO in DMF at 80°C .

- Ester Group : Hydrolyzes to carboxylic acids under acidic (HCl/EtOH) or basic (NaOH/HO) conditions for further functionalization .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

- Methodological Answer :

- Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction (e.g., Bruker D8 Venture) to minimize measurement errors .

- Software Tools : SHELXL refines displacement parameters and detects disorder in substituents (e.g., ethyl group rotamers) .

- Case Study : Discrepancies in pyridyl-thiazole dihedral angles (e.g., 12° vs. 18°) are resolved by comparing thermal ellipsoid plots and hydrogen-bonding networks .

Q. What strategies optimize synthetic yields when scaling up reactions?

- Methodological Answer :

- Solvent Selection : Replace dichloromethane with toluene for safer large-scale reflux .

- Catalyst Loading : Reduce Pd catalyst from 5 mol% to 1 mol% via ligand screening (e.g., XPhos) to minimize costs .

- Workflow : Implement flow chemistry for exothermic steps (e.g., cyanation) to improve temperature control and yield (>80%) .

Q. How can in silico modeling predict biological activity and guide SAR studies?

- Methodological Answer :

- Target Docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR; binding energy < -8.5 kcal/mol suggests inhibition potential) .

- ADMET Prediction : SwissADME calculates logP (~2.3) and bioavailability scores (>0.55) to prioritize derivatives for in vitro testing .

- Case Study : Methyl-to-ethyl ester substitution increases membrane permeability (PAMPA assay: 12.5 → 18.7 × 10 cm/s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.